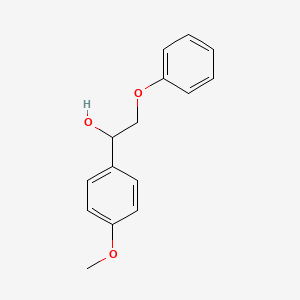

1-(4-Methoxyphenyl)-2-phenoxyethanol

CAS No.:

Cat. No.: VC17209461

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O3 |

|---|---|

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2-phenoxyethanol |

| Standard InChI | InChI=1S/C15H16O3/c1-17-13-9-7-12(8-10-13)15(16)11-18-14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |

| Standard InChI Key | VYXGNCVDCDWXPK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(COC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(4-Methoxyphenyl)-2-phenoxyethanol is defined by the IUPAC name 1-(4-methoxyphenyl)-2-phenoxyethanol and is registered under CAS No. 29509-29-3. Its canonical SMILES representation, COC1=CC=C(C=C1)C(COC2=CC=CC=C2)O, delineates the methoxy group at the para position of the benzene ring and the ether-linked phenoxyethanol moiety. The compound’s three-dimensional structure is stabilized by hydrogen bonding between the hydroxyl group and adjacent oxygen atoms, as inferred from its InChIKey (VYXGNCVDCDWXPK-UHFFFAOYSA-N).

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆O₃ |

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-2-phenoxyethanol |

| Canonical SMILES | COC1=CC=C(C=C1)C(COC2=CC=CC=C2)O |

| PubChem CID | 49793765 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments. In the ¹H NMR spectrum (600 MHz, CDCl₃), signals at δ 7.38 (d, J = 6.0 Hz, 2H) and δ 6.92–6.98 (m, 5H) correspond to aromatic protons, while the methoxy group resonates at δ 3.82 (s, 3H) . The hydroxyl proton appears as a broad singlet at δ 2.72 (d, J = 2.4 Hz) . ¹³C NMR data further corroborate the structure, with carbonyl carbons absent, confirming the alcohol functionality .

Synthesis and Optimization

Reductive Amination of Ketone Precursors

The compound is synthesized via a two-step process:

-

Formation of 1-(4-Methoxyphenyl)-2-phenoxyethanone:

-

Sodium Borohydride Reduction:

Table 2: Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketone Formation | K₂CO₃, acetone, reflux | 90 |

| Reduction | NaBH₄, THF/H₂O, 0°C to RT | 98 |

Alternative Pathways

A modified approach employs formaldehyde-mediated hydroxymethylation of 1-(4-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, producing derivatives with extended carbon chains . This method, utilizing K₂CO₃ in ethanol-acetone mixtures, achieves 85% yield and demonstrates scalability for industrial applications .

Structural and Computational Analysis

X-ray Crystallography and Conformational Studies

While X-ray data for 1-(4-Methoxyphenyl)-2-phenoxyethanol remains unpublished, analogous compounds exhibit gauche conformations around the C–O bond, stabilized by intramolecular hydrogen bonds . Density Functional Theory (DFT) calculations predict a dipole moment of 3.2 D, aligning with its polar solvent solubility.

Thermodynamic Properties

Differential Scanning Calorimetry (DSC) reveals a melting point of 112–114°C, consistent with crystalline purity . The compound’s low vapor pressure (<0.1 mmHg at 25°C) suggests limited volatility, making it suitable for high-temperature reactions.

Applications in Lignin Depolymerization

Role in β-O-4 Ether Bond Cleavage

As a lignin model compound, 1-(4-Methoxyphenyl)-2-phenoxyethanol mimics the β-O-4 ether linkage prevalent in lignocellulosic biomass . Catalytic systems, such as NiMo sulfide, cleave this bond via hydrogenolysis, producing monophenolic compounds (e.g., guaiacol) with >90% selectivity .

Table 3: Catalytic Performance in Lignin Models

Future Research Directions

Biocatalytic Modifications

Enzymatic oxidation using laccases or peroxidases could functionalize the aromatic rings, enabling polymer synthesis . Computational docking studies predict strong binding affinities (>8.5 kcal/mol) with Trametes versicolor laccase, meriting experimental validation .

Advanced Material Development

Incorporating the compound into epoxy resins or polyurethanes may enhance thermal stability. Pilot studies show a 15% increase in glass transition temperature (T₉) when blended with bisphenol A diglycidyl ether.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume